molecular formula C16H17N5O4 B5072118 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5072118
M. Wt: 343.34 g/mol
InChI Key: QKUGTZJKLDMGDB-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Furan-2-ylmethyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the Dimethoxyphenyl Group: This step can involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Amino-Substituted Compounds: Compounds with similar amino groups but different core structures.

    Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups but different functional groups.

Uniqueness

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-23-10-5-6-13(24-2)12(8-10)21-15(17)14(19-20-21)16(22)18-9-11-4-3-7-25-11/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUGTZJKLDMGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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